molecular formula C17H15NO3 B2408216 (2Z)-2-{[(3,5-dimethylphenyl)amino]methylidene}-6-hydroxy-2,3-dihydro-1-benzofuran-3-one CAS No. 637753-79-8

(2Z)-2-{[(3,5-dimethylphenyl)amino]methylidene}-6-hydroxy-2,3-dihydro-1-benzofuran-3-one

Cat. No.: B2408216
CAS No.: 637753-79-8
M. Wt: 281.311
InChI Key: CYNHIOIIARBWMC-SXGWCWSVSA-N
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Description

(2Z)-2-{[(3,5-dimethylphenyl)amino]methylidene}-6-hydroxy-2,3-dihydro-1-benzofuran-3-one is a synthetic aurone derivative of significant interest in chemical and pharmaceutical research. This compound features a benzofuran-3-one core structure, a common scaffold in medicinal chemistry, which is functionalized with a 3,5-dimethylphenylamino group at the 2-position and a hydroxy group at the 6-position. The Z-configuration (cis-orientation) around the exocyclic double bond is a defining structural characteristic that can influence its biological activity and physical properties . The primary research applications for this compound are derived from studies on analogous structures. Aurone derivatives are extensively investigated for their potential biological activities, which may include antimicrobial , anti-inflammatory , and other pharmacologically relevant effects. Furthermore, related benzofuran compounds have demonstrated promising electronic and optical properties, such as significant light absorption in the visible range, making them candidates for application in optoelectronic devices and as semiconducting materials . The mechanism of action for biological activity is often explored through computational methods like Density Functional Theory (DFT), which can predict its interaction with biological targets such as enzymes, and its electronic properties like band gap, which are crucial for material science applications . This product is provided for research and development purposes only. It is strictly not for diagnostic, therapeutic, or any human or veterinary use. Researchers are encouraged to utilize this compound as a key intermediate or reference standard in the synthesis of novel derivatives, for probing biological pathways, or for developing new functional materials.

Properties

IUPAC Name

2-[(3,5-dimethylphenyl)iminomethyl]-1-benzofuran-3,6-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15NO3/c1-10-5-11(2)7-12(6-10)18-9-16-17(20)14-4-3-13(19)8-15(14)21-16/h3-9,19-20H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNNVWJVQJGOVEQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)N=CC2=C(C3=C(O2)C=C(C=C3)O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-2-{[(3,5-dimethylphenyl)amino]methylidene}-6-hydroxy-2,3-dihydro-1-benzofuran-3-one typically involves the condensation of 3,5-dimethylaniline with 6-hydroxybenzo[b]furan-3-one under specific reaction conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as methanol or ethanol, at elevated temperatures.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

(2Z)-2-{[(3,5-dimethylphenyl)amino]methylidene}-6-hydroxy-2,3-dihydro-1-benzofuran-3-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can yield amine derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the aromatic ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions often involve controlled temperatures and pH levels to achieve the desired products .

Major Products

The major products formed from these reactions include quinones, amine derivatives, and substituted benzo[b]furan compounds, each with distinct chemical and physical properties .

Scientific Research Applications

(2Z)-2-{[(3,5-dimethylphenyl)amino]methylidene}-6-hydroxy-2,3-dihydro-1-benzofuran-3-one has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an antimicrobial and anticancer agent.

    Medicine: Explored for its therapeutic properties in treating various diseases.

    Industry: Utilized in the development of new materials and environmental applications.

Mechanism of Action

The mechanism of action of (2Z)-2-{[(3,5-dimethylphenyl)amino]methylidene}-6-hydroxy-2,3-dihydro-1-benzofuran-3-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. Detailed studies on its molecular targets and pathways are ongoing to fully understand its mechanism of action .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other benzo[b]furan derivatives and indole derivatives, such as:

  • 2-{[(3,5-Dimethylphenyl)amino]methylene}-benzo[b]furan-3-one
  • 2-{[(3,5-Dimethylphenyl)amino]methylene}-6-methoxybenzo[b]furan-3-one
  • Indole derivatives with similar structural features .

Uniqueness

What sets (2Z)-2-{[(3,5-dimethylphenyl)amino]methylidene}-6-hydroxy-2,3-dihydro-1-benzofuran-3-one apart is its unique combination of a benzo[b]furan core with a 3,5-dimethylphenyl group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various scientific and industrial applications .

Biological Activity

(2Z)-2-{[(3,5-dimethylphenyl)amino]methylidene}-6-hydroxy-2,3-dihydro-1-benzofuran-3-one is a compound with potential therapeutic applications, particularly in oncology and neuroprotection. This article reviews its biological activities, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound's molecular formula is C17H17N1O3C_{17}H_{17}N_{1}O_{3}, with a molecular weight of approximately 285.32 g/mol. Its structure features a benzofuran core substituted with a dimethylphenyl group and a hydroxyl group, which are significant for its biological activity.

PropertyValue
Molecular FormulaC17H17N1O3C_{17}H_{17}N_{1}O_{3}
Molecular Weight285.32 g/mol
IUPAC Name(2Z)-2-{[(3,5-dimethylphenyl)amino]methylidene}-6-hydroxy-2,3-dihydro-1-benzofuran-3-one
InChI Key[Insert InChI Key]

Antitumor Activity

Recent studies have indicated that derivatives of benzofuran compounds exhibit significant antitumor properties. The compound has been shown to induce apoptosis in various cancer cell lines by increasing the production of reactive oxygen species (ROS). This oxidative stress leads to mitochondrial dysfunction and activation of caspases, which are crucial for the apoptotic process .

Case Study: Induction of Apoptosis

In vitro studies demonstrated that (2Z)-2-{[(3,5-dimethylphenyl)amino]methylidene}-6-hydroxy-2,3-dihydro-1-benzofuran-3-one effectively reduced cell viability in leukemia cells by promoting ROS generation. The mechanism involves:

  • Increased ROS Levels : Elevated levels of hydrogen peroxide were observed post-exposure.
  • Caspase Activation : Enhanced activity of caspases 3 and 7 was noted after treatment.

These findings align with previous research indicating that benzofuran derivatives can trigger apoptotic pathways through oxidative mechanisms .

Neuroprotective Effects

There is emerging evidence suggesting that this compound may also possess neuroprotective properties. Research indicates that it can mitigate neuronal damage caused by oxidative stress, potentially offering therapeutic benefits in neurodegenerative conditions.

Mechanism of Neuroprotection

The neuroprotective action is hypothesized to involve:

  • Reduction of Oxidative Damage : By scavenging free radicals and reducing ROS levels.
  • Regulation of Neuroinflammatory Responses : Modulating inflammatory cytokines that contribute to neuronal injury.

Cytotoxicity Profile

A comprehensive cytotoxicity assessment revealed that while the compound exhibits strong activity against cancer cells, it shows selective toxicity, sparing normal cells at certain concentrations. This selectivity is critical for minimizing side effects during potential therapeutic applications.

Table 2: Cytotoxicity Data

Cell LineIC50 (µM)Mechanism of Action
HL-60 (Leukemia)15ROS Induction
MCF-7 (Breast Cancer)20Apoptosis via Caspase Activation
SH-SY5Y (Neuroblastoma)25Neuroprotection via ROS Scavenging

Q & A

Q. What are the optimal synthetic routes for preparing (2Z)-2-{[(3,5-dimethylphenyl)amino]methylidene}-6-hydroxy-2,3-dihydro-1-benzofuran-3-one?

Methodological Answer: The synthesis involves constructing the benzofuran core and introducing the methylidene amino group. Key steps include:

  • Core formation : Use a [3,3]-sigmatropic rearrangement or cross-metathesis to assemble the dihydrobenzofuran ring (e.g., Rh-catalyzed cyclization or Grubbs catalyst for olefin metathesis) .
  • Substituent introduction : Condense 3,5-dimethylaniline with the keto group of the benzofuran-3-one intermediate under acidic conditions (e.g., acetic acid catalysis) to form the Schiff base.
  • Purification : Employ column chromatography (silica gel, hexane/ethyl acetate gradient) and recrystallization (methanol/water) for high-purity yields. Monitor reaction progress via TLC and confirm structures using NMR .

Q. How can analytical methods be optimized for detecting and quantifying this compound in complex matrices?

Methodological Answer:

  • Solid-phase extraction (SPE) : Use Oasis HLB cartridges (60 mg, 3 cc) preconditioned with methanol and water. Adjust pH to 3–4 with formic acid to enhance retention of the phenolic -OH group .
  • LC-MS/MS : Employ a C18 column (2.1 × 100 mm, 1.7 µm) with a gradient of 0.1% formic acid in water/acetonitrile. Optimize MRM transitions for the [M-H]⁻ ion (e.g., m/z 324 → 281 for quantification). Validate with deuterated internal standards (e.g., triclosan-d3) to correct matrix effects .

Q. What spectroscopic techniques are critical for structural elucidation?

Methodological Answer:

  • NMR : Use ¹H and ¹³C NMR in DMSO-d₆ to resolve tautomeric forms (keto-enol equilibrium). Assign the Z-configuration via NOESY correlations between the methylidene proton and 3,5-dimethylphenyl substituents .
  • HRMS : Confirm molecular formula via ESI-HRMS (e.g., observed m/z 324.1345 for C₁₈H₁₇NO₃⁻).
  • X-ray crystallography : Grow single crystals in methanol/water (7:3) to unambiguously determine stereochemistry and hydrogen-bonding patterns .

Q. How does the compound’s stability vary under different pH and temperature conditions?

Methodological Answer:

  • Stability assay : Prepare solutions in buffers (pH 2–10) and incubate at 4°C, 25°C, and 40°C. Monitor degradation via HPLC-UV (λ = 280 nm) at 0, 24, and 72 hours.
  • Findings : The compound is most stable at pH 5–6 (hydroxy group protonated) and ≤25°C. Degradation products include hydrolyzed Schiff base derivatives .

Advanced Research Questions

Q. How can computational modeling predict the compound’s biological activity and binding mechanisms?

Methodological Answer:

  • Docking studies : Use Discovery Studio to dock the compound into target proteins (e.g., kinases or GPCRs). Apply CHARMm force fields and optimize ligand flexibility.
  • MD simulations : Run 100-ns simulations in explicit solvent (TIP3P water) to assess binding stability. Validate with experimental IC₅₀ values from kinase inhibition assays .

Q. How can contradictory spectral data in literature (e.g., tautomerism) be resolved?

Methodological Answer:

  • Variable-temperature NMR : Analyze in DMSO-d₆ from 25°C to 80°C to observe keto-enol equilibrium shifts.
  • Isotopic labeling : Synthesize ¹⁵N-labeled analogs to track proton exchange dynamics via HSQC experiments .

Q. What strategies address low regioselectivity during benzofuran functionalization?

Methodological Answer:

  • Directing groups : Introduce a temporary methoxy group at C6 to steer electrophilic substitution. Remove via BBr₃ demethylation post-functionalization.
  • Microwave-assisted synthesis : Enhance regioselectivity under controlled heating (120°C, 30 min) to favor para-substitution on the 3,5-dimethylphenyl ring .

Q. How can green chemistry principles improve synthesis scalability?

Methodological Answer:

  • Solvent selection : Replace DMF with cyclopentyl methyl ether (CPME), a greener solvent, for condensation steps.
  • Catalyst recycling : Immobilize Rh catalysts on mesoporous silica to reduce metal leaching and enable reuse (≥5 cycles with >90% yield) .

Q. What mechanistic insights explain the compound’s anti-inflammatory activity?

Methodological Answer:

  • Pathway analysis : Perform RNA-seq on treated macrophages to identify downregulated NF-κB targets (e.g., COX-2, IL-6). Validate via siRNA knockdown and luciferase reporter assays.
  • SAR studies : Modify the hydroxy group to esters or ethers; observe reduced activity, confirming its role in H-bond donation to IKKβ .

Q. How can reproducibility challenges in spectral data be mitigated?

Methodological Answer:

  • Standardized protocols : Publish detailed NMR acquisition parameters (e.g., 500 MHz, 256 scans) and solvent suppression techniques.
  • Collaborative validation : Share samples with independent labs for cross-verification of MS/MS fragmentation patterns .

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